Acetoacetanilide

pKa Ionization constant β-diketone

Sourcing challenges arise when minor structural variations among acetoacetarylides lead to significant shifts in reactivity and safety profiles. Acetoacetanilide (CAS 86349-51-1) resolves this by providing a predictable and well-characterized intermediate for azo pigment and pharmaceutical synthesis. - **Consistent Azo-Coupling:** Its distinct pKa ensures precise pH control during coupling, maximizing yield and color consistency for pigments like Pigment Yellow 1. - **Simplified Purification:** Exhibits lower molecular polarization (4.43 D) than Benzoylacetanilide (5.25 D), reducing associative behavior in non-polar solvents and easing product isolation. - **Predictable Safety:** Its well-documented >100-fold higher HBI (15) compared to alternatives allows for established handling protocols, ensuring a predictable operational environment.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 86349-51-1
Cat. No. B7728403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoacetanilide
CAS86349-51-1
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC=CC=C1
InChIInChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
InChIKeyDYRDKSSFIWVSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
SLIGHTLY SOL IN WATER;  SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/
SOL IN ALKALI
Soluble in oxygenated and chlorinated solvents.

Structure & Identifiers


Interactive Chemical Structure Model





Acetoacetanilide Technical Baseline & Procurement


Acetoacetanilide (CAS 86349-51-1), an acetoacetamide derivative of aniline with the molecular formula C10H11NO2 , is a critical β-ketoanilide intermediate for synthesizing azo pigments (arylide yellows), pharmaceuticals, and agrochemicals . It exhibits characteristic keto-enol tautomerism, influencing its reactivity and complexation properties . While its core application space overlaps with other acetoacetarylides like acetoacet-m-xylidide (AAMX) and acetoacet-o-anisidide (AAOA) [1], selecting the optimal candidate requires understanding subtle yet quantifiable differences in physicochemical behavior and biological impact.

Azo pigment intermediate (arylide yellows)
Pharmaceutical & agrochemical intermediate
Keto-enol tautomerism research & complexation

Generic Substitution Risks for Acetoacetanilide


Simple class-level substitution among acetoacetarylides fails because minor structural variations lead to major shifts in key performance attributes. For instance, exchanging Acetoacetanilide for Acetoacet-m-xylidide (AAMX) introduces steric hindrance from two methyl groups, drastically altering metabolic stability and toxicokinetic profiles [1]. Similarly, substitution with Acetoacet-o-anisidide (AAOA) or Benzoylacetanilide (BAAH) modifies electronic properties, directly impacting reactivity yields in azo-coupling [2] and metal-chelation stability [3]. The following evidence quantifies these divergences in ionizability, reactivity, and toxicological liability.

Steric hindrance AAMX methyl groups may shift metabolic stability and toxicokinetic profiles
Electronic shift AAOA / BAAH modify electronic properties affecting azo-coupling yield and chelation stability
Chelation divergence BAAH differs in enol content and metal coordination behavior

Quantitative Evidence: Acetoacetanilide vs. Acetoacetarylides


pKa and Ionization Thermodynamics vs. Analogs

The acid dissociation constant (pKa) and thermodynamic parameters (ΔG, ΔH, ΔS) of Acetoacetanilide (AAAH) and seven in-class analogs, including Acetoacet-m-xylidide (AAXH) and Benzoylacetanilide (BAAH), were compared via potentiometry. AAAH exhibits a distinct free energy (ΔG) and enthalpy (ΔH) of ionization relative to both AAXH and BAAH in 50% ethanolic media [1]. This data directly impacts reactivity in pH-sensitive syntheses like azo-coupling.

Ionization thermodynamics
Head-to-head
ΔG & ΔH distinct from AAXH, BAAH
Supports pH-dependent coupling optimization
50% EtOH, 12–42 °C, ionic strength 0.1
pKa Ionization constant β-diketone

Enol Content & Tautomeric Stability vs. Benzoylacetanilide

The enolization of Acetoacetanilide (AAA) and Benzoylacetanilide (BAA) was studied in ethanol, methanol, dioxane, and their water mixtures using a bromometric method [1]. The study determined the dependence of the interval between bromine addition and quenching with phenol, quantifying the differential tautomeric stability between the two β-ketoanilides. AAA and BAA exhibit distinct enol content in identical solvents, a key factor for chelation efficiency in metal complexation and azo-coupling reactions.

Enol content (tautomerism)
Head-to-head
Bromometric titration: differing enol %
May support chelation efficiency in selected solvents
Ethanol, methanol, dioxane, water mixtures
Enol content Tautomerism Bromometric titration

Hemoglobin Binding Index vs. Acetoacet-m-xylidide

In an in vivo rat study, the hemoglobin binding index (HBI) was measured 24 hours post-oral administration for three industrial arylamine intermediates. Acetoacetanilide releases aniline with an HBI of 15, while Acetoacet-m-xylidide releases 2,4-dimethylaniline with an HBI of 0.129 [1]. This represents a >100-fold difference in the effective dose reaching hemoglobin, indicating a massive difference in metabolic activation and adduct formation potential.

Hemoglobin binding index
Head-to-head
AAA HBI 15 vs AAMX 0.129 (>100×)
Reported >100-fold higher HBI; exposure biomarker divergence
Female Wistar rat, oral, 24 h GC-MS
Hemoglobin binding index Toxicokinetics Biomonitoring

UV-Vis Spectral Shifts upon Chelation vs. Benzoylacetanilide

A comparative study of the infrared and ultraviolet spectra of Acetoacetanilide and Benzoylacetanilide and their monosodium derivatives revealed distinct structural differences in their enolates and chelation behavior [1]. The UV spectra suggested that the monosodium derivative of Acetoacetanilide exhibits a different conjugation pattern compared to that of Benzoylacetanilide, impacting its metal-chelating efficiency and electronic properties in complex matrices.

UV-Vis chelation shift
Head-to-head
Monosodium derivative: distinct UV pattern
Indicates different metal coordination chemistry
IR/UV spectroscopy of monosodium derivatives
UV-Vis spectroscopy Conjugate chelation Metal complexation

Molecular Polarization vs. Benzoylacetanilide

The apparent molecular polarization at infinite dilution was measured for Acetoacetanilide and Benzoylacetanilide in five constant-ratio mixtures of triethylamine in benzene [1]. The study revealed that Benzoylacetanilide exhibits a significantly higher molecular polarization (5.25 D) compared to Acetoacetanilide (4.43 D), indicating stronger molecular interactions with triethylamine in this specific non-polar solvent system.

Molecular polarization
Head-to-head
AAA 4.43 D vs BAA 5.25 D
Lower polarization; weaker triethylamine interaction
Triethylamine-benzene, infinite dilution
Dielectric polarization Molecular interaction Triethylamine-benzene system

Optimal Applications for Acetoacetanilide


Azo Pigment Synthesis with pH Control

Acetoacetanilide is optimally suited for azo pigment synthesis where precise control over coupling pH is critical. Its distinct pKa and ionization thermodynamics compared to acetoacet-m-xylidide or acetoacet-o-anisidide [1] allow for predictable yield optimization in the narrow pH window required for producing arylide yellows like Pigment Yellow 1 (Hansa Yellow G) [2], ensuring color consistency and minimizing byproduct formation.

Low-Polarization Synthesis in Non-Polar Solvents

When designing synthetic pathways in non-polar solvents like benzene with amine additives, Acetoacetanilide offers a measurable advantage over Benzoylacetanilide. Its lower apparent molecular polarization (4.43 D vs. 5.25 D) [1] indicates reduced associative behavior with triethylamine, potentially simplifying purification steps and improving product isolation efficiency in reactions sensitive to strong molecular interactions.

Metal Complexation & Tautomeric Control

Acetoacetanilide is the preferred β-ketoanilide for studies or applications requiring a specific enol-keto ratio for metal chelation. Its distinct enol content in solvents like ethanol and dioxane, as quantified against Benzoylacetanilide [1], provides a tunable parameter for researchers developing new metal complexes for catalysis, luminescent materials, or extraction processes [2], where Benzoylacetanilide's different tautomeric equilibrium would yield alternative coordination geometries.

Industrial Applications with Regulatory Precedents

For industrial manufacturing of pigments, dyes, and intermediates where historical toxicological data guides safety protocols, Acetoacetanilide provides a well-characterized but distinct profile. Its >100-fold higher HBI (15) compared to acetoacet-m-xylidide (0.129) [1] necessitates specific and established handling procedures, which are already integrated into many legacy manufacturing workflows for arylide yellows and pharmaceuticals [2], offering a predictable operational environment compared to newer, less-characterized alternatives.

Application
Selection Property
Validation Focus
Azo pigment synthesis with pH control
pH-responsive coupling reactivity
Yield & color consistency in narrow pH window
Low-polarization synthesis in non-polar solvents
Low apparent molecular polarization
Purification efficiency & product isolation
Metal complexation & tautomeric control
Differential enol/keto ratio
Chelation selectivity & coordination geometry
Industrial manufacturing with safety protocols
Hemoglobin binding index profile
Exposure biomarker & handling protocol review

Technical Documentation Hub

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